molecular formula C19H18O B147069 Alnustone CAS No. 33457-62-4

Alnustone

Cat. No. B147069
CAS RN: 33457-62-4
M. Wt: 262.3 g/mol
InChI Key: OWMJDOUOHDOUFG-FNCQTZNRSA-N
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Description

Alnustone is a diarylheptanoid compound with a structural formula of 1,7-diphenyl-1,3-heptadien-5-one, isolated from the male flower of Alnus pendula Matsum. It is part of a larger group of natural products known as diarylheptanoids, which are characterized by a 1,7-diphenylheptane skeleton and are prevalent in the genus Alnus .

Synthesis Analysis

The synthesis of alnustone has been achieved starting from benzaldehyde in a three-step process with an overall yield of 57%. The first step involves the condensation of benzaldehyde with acetone to produce benzalacetone. This is followed by Pd-C catalyzed hydrogenation to obtain benzylacetone. Finally, in situ enamination of benzylacetone with pyrrolidine and acetic acid, followed by treatment with cinnamaldehyde, yields alnustone .

Molecular Structure Analysis

The molecular structure of alnustone has been established through chemical and spectral data. It is a nonphenolic diarylheptanoid, which means it does not contain a phenolic hydroxyl group. The structure is based on a heptadiene backbone with phenyl groups at the first and seventh carbon atoms .

Chemical Reactions Analysis

Alnustone exhibits significant growth inhibition against hepatocellular carcinoma (HCC) cells. It induces apoptosis, decreases mitochondrial membrane potential, and inhibits the expression of proteins related to apoptosis and the PI3K/Akt/mTOR/p70S6K pathways. It also generates reactive oxygen species (ROS) production in HCC cells. The anticancer effects of alnustone can be reversed by N-acetyl-L-cysteine (NAC), a ROS inhibitor, suggesting that its mechanism of action is mediated through ROS production .

Physical and Chemical Properties Analysis

Pharmacokinetic studies have shown that alnustone has a relatively short residence time in vivo and is quickly eliminated from rat plasma. It is mainly distributed in tissues with large blood flow, such as the lungs and liver, which may be the target organs for its efficacy. The pharmacokinetic profile of alnustone was determined using liquid chromatography tandem mass spectrometry (LC-MS/MS), and the drug was found to have a peak plasma concentration (Cmax) of 7066.36 ± 820.62 ng/mL after intravenous administration at a dose of

Scientific Research Applications

Anticancer Activity

Alnustone has demonstrated potent growth inhibition against hepatocellular carcinoma (HCC) cells, primarily through inducing apoptosis and affecting mitochondrial membrane potential. Its anticancer activity is attributed to the ROS-mediated PI3K/Akt/mTOR/p70S6K axis. Moreover, in vivo studies show that alnustone significantly inhibits tumor growth in HepG2 xenografts, induces apoptosis in tumor tissues, and improves liver tissue pathology in mice, suggesting its potential as a novel anticancer agent for HCC treatment (Wang et al., 2021).

Pharmacokinetics and Tissue Distribution

A study focusing on the pharmacokinetics and tissue distribution of alnustone in rats after intravenous administration revealed that the drug is mainly distributed in tissues with large blood flow, particularly the lungs and liver, indicating these organs as potential target sites for alnustone's efficacy. This study provides crucial information for further applications of alnustone (Song et al., 2019).

Synthetic Approaches

Efficient synthetic methods for alnustone have been developed, starting from benzaldehyde in three steps with an overall yield of 57%. These synthetic approaches are crucial for facilitating further research and potential clinical applications of alnustone (Göksu et al., 2003).

Antibacterial Activities

Alnustone and its derivatives have shown promising antibacterial activities against a range of gram-positive and gram-negative bacteria, and even against yeast. This indicates the potential of alnustone as a therapeutic agent in treating various bacterial infections (Demir et al., 2020).

Inhibitory Effects on Virulence Factors

Alnustone has been found to inhibit key virulence factors of Streptococcus pneumoniae, namely pneumolysin and sortase A. This inhibitory effect underscores alnustone's potential in treating infections caused by this pathogen and highlights its possible role in addressing antibiotic resistance issues (Zhang et al., 2022).

Safety And Hazards

Alnustone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The pharmacokinetic study of Alnustone might provide helpful information for its future preclinical applications and theoretical basis for its further exploitation . Another study suggests that Alnustone can be used as an effective inhibitor of PLY and Srt A, which makes it a promising treatment option for Streptococcus pneumoniae .

properties

IUPAC Name

(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJDOUOHDOUFG-FNCQTZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415724
Record name (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one
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Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alnustone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Alnustone

CAS RN

33457-62-4
Record name Alnustone
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Record name NSC 378841
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Record name 33457-62-4
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Record name (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alnustone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63 - 63.5 °C
Record name Alnustone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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